N-(piperidin-3-yl)acetamidedihydrochloride
Description
Contextualization of N-(piperidin-3-yl)acetamidedihydrochloride within Chemical and Biological Research
This compound is a heterocyclic organic compound that has garnered attention within the realms of chemical and biological research. As a derivative of piperidine (B6355638), it belongs to a class of compounds that are of significant interest in medicinal chemistry. The dihydrochloride (B599025) salt form of N-(piperidin-3-yl)acetamide enhances its solubility in aqueous media, a property that is often advantageous for its application in biological assays and as a potential scaffold in drug discovery. The molecule's structure, featuring a piperidine ring linked to an acetamide (B32628) group, provides a versatile framework for further chemical modifications and explorations of its biological activity.
Significance of the Piperidine-Acetamide Scaffold in Medicinal Chemistry and Related Fields
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. mdpi.comresearchgate.net Its presence is associated with a wide spectrum of biological activities, making it a privileged scaffold in drug design. researchgate.net The incorporation of a piperidine moiety can influence a molecule's physicochemical properties, such as its lipophilicity and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profiles.
When combined with an acetamide group, the resulting piperidine-acetamide scaffold offers additional opportunities for molecular interactions, such as hydrogen bonding, which can be crucial for binding to biological targets. This scaffold is a key component in a variety of compounds investigated for their therapeutic potential across different disease areas. The versatility of this framework allows for the introduction of various substituents, enabling the fine-tuning of a compound's properties to achieve desired biological effects.
Current Research Landscape and Identified Gaps for this compound
The current research landscape for this compound is largely centered on its role as a chemical intermediate and a building block for the synthesis of more complex molecules. While the broader class of piperidine derivatives is extensively studied, specific research focusing solely on the biological activities and therapeutic potential of this compound is not widely published in peer-reviewed literature.
A significant gap in the current knowledge is the lack of comprehensive studies detailing the pharmacological profile of this specific dihydrochloride salt. While its structural analogs are explored in various contexts, the unique contributions of the acetamide group at the 3-position of the piperidine ring in its dihydrochloride form remain to be fully elucidated. Further research is needed to explore its potential interactions with various biological targets and to understand its structure-activity relationships.
Research Objectives and Scope for this compound Investigations
Future research endeavors concerning this compound should aim to address the existing gaps in knowledge. Key objectives for such investigations would include:
Comprehensive Physicochemical Characterization: Detailed analysis of the compound's properties, including its solubility, stability, and crystal structure, to provide a solid foundation for further studies.
Exploration of Synthetic Methodologies: Development and optimization of efficient and scalable synthetic routes to produce this compound with high purity.
Systematic Biological Screening: Evaluation of the compound's activity across a diverse range of biological assays to identify potential therapeutic applications. This could involve screening against various enzyme and receptor targets.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand how structural modifications influence biological activity, which can guide the design of more potent and selective compounds.
The scope of these investigations would be to thoroughly characterize this compound and to explore its potential as a lead compound or a valuable scaffold for the development of novel therapeutic agents.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | N-(piperidin-3-yl)acetamide;dihydrochloride |
| Molecular Formula | C₇H₁₆Cl₂N₂O |
| Molecular Weight | 215.12 g/mol |
| CAS Number | 2825006-90-2 bldpharm.com |
| Appearance | Solid (form may vary) |
| Solubility | Expected to be soluble in water |
Structure
3D Structure of Parent
Properties
CAS No. |
2825006-90-2 |
|---|---|
Molecular Formula |
C7H16Cl2N2O |
Molecular Weight |
215.12 g/mol |
IUPAC Name |
N-piperidin-3-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6(10)9-7-3-2-4-8-5-7;;/h7-8H,2-5H2,1H3,(H,9,10);2*1H |
InChI Key |
DKTPPGXXBSEXTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCNC1.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Piperidin 3 Yl Acetamidedihydrochloride
Retrosynthetic Analysis of N-(piperidin-3-yl)acetamidedihydrochloride
A retrosynthetic analysis of N-(piperidin-3-yl)acetamide dihydrochloride (B599025) reveals a logical pathway for its synthesis. The primary disconnection occurs at the amide bond, separating the molecule into a piperidine-containing fragment and an acetyl group. This leads to the key precursor, 3-aminopiperidine, and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.
Further disconnection of the 3-aminopiperidine intermediate points to a protected piperidone derivative, such as N-Boc-3-piperidone, as a viable starting material. The amino group at the 3-position can be introduced through reductive amination. The dihydrochloride salt is formed in the final step by treating the free base of N-(piperidin-3-yl)acetamide with hydrochloric acid. This retrosynthetic strategy provides a clear and efficient roadmap for the synthesis of the target molecule.
Classical Synthetic Routes to this compound
The classical synthesis of N-(piperidin-3-yl)acetamide dihydrochloride is a multi-step process that involves the formation of a key piperidine (B6355638) intermediate, followed by amidation and salt formation.
Synthesis of Key Precursor Intermediates for the Piperidine Moiety
A common and crucial precursor for the synthesis of the piperidine moiety is 3-aminopiperidine. One classical approach to synthesize this intermediate is through the reduction of 3-aminopyridine. This hydrogenation can be carried out using various catalysts, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction typically requires elevated temperature and pressure to achieve complete saturation of the pyridine (B92270) ring.
Another versatile precursor is N-Boc-3-piperidone, which can be synthesized from 3-hydroxypyridine (B118123). The synthesis involves the reduction of 3-hydroxypyridine to 3-hydroxypiperidine, followed by protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group and subsequent oxidation of the hydroxyl group to a ketone.
Amidation Reactions for this compound Formation
The formation of the amide bond in N-(piperidin-3-yl)acetamide is typically achieved through the acylation of 3-aminopiperidine or its protected form. Common acetylating agents for this transformation include acetic anhydride and acetyl chloride.
The reaction of 3-aminopiperidine with acetic anhydride is a straightforward method. The primary amine of the piperidine ring acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This results in the formation of the desired acetamide (B32628) and acetic acid as a byproduct. The reaction is often carried out in the presence of a base to neutralize the acetic acid formed.
Alternatively, acetyl chloride can be used as the acetylating agent. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acetyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the hydrochloric acid that is generated.
| Acetylating Agent | Base | Solvent | Key Considerations |
| Acetic Anhydride | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | The reaction is generally exothermic. Acetic acid is formed as a byproduct. |
| Acetyl Chloride | Triethylamine or Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | The reaction is highly reactive and generates HCl, requiring a base. |
Dihydrochloride Salt Formation Methodologies
The final step in the synthesis is the formation of the dihydrochloride salt. This is typically accomplished by treating a solution of N-(piperidin-3-yl)acetamide free base with hydrochloric acid. The free base is usually dissolved in a suitable organic solvent, such as ethanol (B145695), isopropanol, or diethyl ether.
A solution of hydrochloric acid in an organic solvent (e.g., HCl in ethanol or HCl in diethyl ether) or gaseous hydrogen chloride is then added to the solution of the amine. The dihydrochloride salt, being less soluble in the organic solvent, precipitates out and can be isolated by filtration, washed with a cold solvent, and dried under vacuum. The use of anhydrous conditions is often preferred to obtain an anhydrous salt.
Advanced Synthetic Approaches to this compound and its Analogs
Modern synthetic chemistry offers more sophisticated methods for the preparation of N-(piperidin-3-yl)acetamide dihydrochloride, particularly for controlling stereochemistry.
Stereoselective Synthesis of Chiral this compound Isomers
The synthesis of enantiomerically pure isomers of N-(piperidin-3-yl)acetamide dihydrochloride is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. The key to these syntheses is the stereoselective preparation of the chiral 3-aminopiperidine precursor.
One advanced method involves the use of transaminases in a biocatalytic approach. For instance, N-Boc-3-piperidone can be subjected to an asymmetric amination using a transaminase enzyme and an amine donor, such as isopropylamine, to produce either the (R)- or (S)-enantiomer of N-Boc-3-aminopiperidine with high enantiomeric excess. The Boc protecting group can then be removed under acidic conditions, and the resulting chiral 3-aminopiperidine can be acylated as previously described.
Another approach is the chemical synthesis starting from a chiral precursor. For example, enantiomerically pure (R)- or (S)-3-aminopiperidine can be synthesized from D- or L-glutamic acid, respectively, through a multi-step sequence involving cyclization and reduction. Once the chiral amine is obtained, it can be converted to the corresponding chiral N-(piperidin-3-yl)acetamide.
A further strategy involves the condensation of N-Boc-3-piperidone with a chiral auxiliary, such as (S)- or (R)-tert-butanesulfinamide. The resulting sulfinylimine can then be reduced diastereoselectively to afford the protected chiral amine. Subsequent removal of the Boc and sulfinyl groups yields the enantiomerically pure 3-aminopiperidine.
| Method | Chiral Source/Catalyst | Key Intermediate | Stereoselectivity |
| Biocatalytic Amination | Transaminase | (R)- or (S)-N-Boc-3-aminopiperidine | High enantiomeric excess |
| Chiral Pool Synthesis | D- or L-Glutamic Acid | (R)- or (S)-3-aminopiperidine | High enantiomeric purity |
| Chiral Auxiliary | (S)- or (R)-tert-butanesulfinamide | Diastereomeric sulfinylimine | High diastereoselectivity |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of N-substituted piperidines and related compounds aims to reduce environmental impact by improving efficiency and minimizing hazardous substances. nih.govresearchgate.net Methodologies that offer significant advantages over classical approaches, such as the Dieckmann condensation, have been developed. researchgate.net These strategies often focus on atom economy, the use of environmentally benign solvents, and the development of catalytic processes.
Key principles applicable to the synthesis of this compound include:
Catalytic Hydrogenation: The synthesis of the piperidine ring, a core component of the target molecule, can be achieved through the hydrogenation of pyridine precursors. nih.gov Modern approaches utilize transition metal catalysis under optimized conditions to ensure high yield and stereoselectivity, reducing the need for harsh reagents and stoichiometric reductants. nih.gov
One-Pot Processes: Combining multiple synthetic steps into a single, one-pot procedure enhances efficiency by eliminating the need for isolating and purifying intermediates. nih.gov This reduces solvent usage and waste generation. For instance, combining hydrogenation and functionalization steps can streamline the synthesis of substituted piperidines. nih.gov
Alternative Solvents and Reaction Conditions: Research into green chemistry often explores the use of safer, renewable, or recyclable solvents. Furthermore, the use of techniques like ultrasound irradiation can promote reactions, leading to higher yields and shorter reaction times, which can be preferable to conventional heating methods. researchgate.net
The development of a green synthesis for a key starting material, 1-(2-pyridinylmethyl)-piperidin-4-one, highlights the successful application of these principles in creating complex piperidine structures. nih.govresearchgate.net
Flow Chemistry Applications for Scalable Synthesis of this compound
Flow chemistry, or microreactor technology, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), offering enhanced control, safety, and scalability compared to traditional batch processing. nih.govmdpi.comgoogle.com This technology is well-suited for the scalable synthesis of this compound.
The advantages of applying flow chemistry to this synthesis include:
Improved Safety and Control: The small internal volume of microreactors allows for the safe handling of highly reactive intermediates and exothermic reactions. Precise control over parameters such as temperature, pressure, and residence time leads to improved reaction selectivity and yield. google.com
Rapid Optimization: Flow chemistry systems enable rapid screening of reaction conditions, significantly accelerating the optimization of synthetic routes. google.com
Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), which avoids the challenges associated with scaling up batch reactors. nih.gov
The synthesis of various heterocyclic compounds, including those with urea (B33335) and 1,4-benzoxazine scaffolds, has been successfully demonstrated in flow, achieving high yields and purity. nih.gov These examples underscore the potential for developing a robust and scalable continuous manufacturing process for this compound.
Derivatization Strategies for this compound
Derivatization of this compound is a key strategy for exploring its chemical space and developing analogues with modified properties. researchgate.net Modifications can be targeted at the acetamide group or the piperidine ring system.
The acetamide group offers several avenues for chemical modification. Standard transformations can be employed to alter the functionality of this part of the molecule.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-aminopiperidine and acetic acid. This transformation removes the acetyl group, providing a primary amine for further functionalization.
Reduction: The amide can be reduced to the corresponding ethylamine (B1201723) derivative, N-ethyl-piperidin-3-amine, using strong reducing agents like lithium aluminum hydride. This converts the carbonyl group into a methylene (B1212753) group.
Substitution: The acetyl group can potentially be replaced through nucleophilic substitution reactions, although this is less common than hydrolysis followed by re-acylation with a different acyl group.
These modifications allow for the introduction of diverse functional groups in place of the original acetamide moiety, enabling the synthesis of a wide range of derivatives.
The piperidine ring itself can be functionalized at various positions. Direct C-H functionalization is a modern and efficient strategy for introducing substituents onto the heterocyclic ring. nih.gov
C-H Functionalization: Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be used to introduce substituents at different positions of the piperidine ring. The site-selectivity (i.e., which C-H bond reacts) can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov
C2-Functionalization: This position is electronically favored for C-H insertion due to stabilization of the transition state by the adjacent nitrogen atom. nih.gov
C4-Functionalization: While electronically less activated than C2, the C4 position is sterically accessible and can be targeted with specific catalyst systems. nih.gov
C3-Functionalization: Direct C-H functionalization at the C3 position is challenging due to the electron-withdrawing inductive effect of the nitrogen atom, which deactivates this position. Indirect methods, such as cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, are often employed to achieve 3-substituted piperidines. nih.govresearchgate.net
The ability to selectively functionalize the piperidine ring is crucial for creating positional analogues and exploring structure-activity relationships. nih.gov
Regioselectivity, the control over which position on the molecule reacts, is a critical aspect of synthesizing specific derivatives of this compound. As discussed, achieving regioselectivity in the functionalization of the piperidine ring is a significant challenge that can be addressed through strategic catalyst and substrate design. nih.govmdpi.com
| Position | Method | Controlling Factors | Finding |
| C2 | Rhodium-catalyzed C-H insertion | N-Boc protecting group with Rh₂(R-TCPTAD)₄ catalyst or N-brosyl protecting group with Rh₂(R-TPPTTL)₄ catalyst. nih.gov | This position is electronically activated by the adjacent nitrogen, making it a favorable site for functionalization. nih.gov |
| C4 | Rhodium-catalyzed C-H insertion | N-α-oxoarylacetyl protecting group in combination with Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst. nih.gov | The C4 position is sterically accessible and can be targeted with the appropriate catalyst and directing group combination. nih.gov |
| C3 | Indirect: Cyclopropanation followed by reductive ring-opening | Substrate is N-Boc-tetrahydropyridine. nih.govresearchgate.net | Direct C-H functionalization is disfavored due to the inductive effect of the nitrogen atom; indirect multi-step methods are required. nih.gov |
This table illustrates how the choice of protecting groups and catalysts directs the functionalization to specific positions on the piperidine ring, enabling the regioselective synthesis of various derivatives.
Degradation Pathways and Stability Studies of this compound
Forced degradation studies are essential for understanding the chemical stability of a drug substance by identifying potential degradation pathways and products. researchgate.net These studies involve subjecting the compound to stress conditions such as heat, light, humidity, and exposure to acidic, basic, and oxidative environments. ulisboa.pt
For this compound, the primary sites susceptible to degradation are the amide linkage and the piperidine ring.
Potential Degradation Pathways:
Hydrolysis: The amide bond is susceptible to hydrolysis.
Acidic Hydrolysis: In the presence of acid and water, the amide can hydrolyze to form piperidin-3-amine (B1201142) and acetic acid.
Basic Hydrolysis: Under basic conditions, the amide can also be cleaved to yield the same products. This is often a significant degradation pathway for amide-containing compounds. ulisboa.pt
Oxidation: The piperidine ring, particularly the nitrogen atom and the adjacent carbon atoms, can be susceptible to oxidation. Autoxidation can be initiated by trace impurities like metal ions or peroxides. pharmatutor.org Potential products could include N-oxides or ring-opened derivatives.
Photolysis: Exposure to light can induce photolytic degradation. Reactions can include isomerization, dimerization, or rearrangements. pharmatutor.org The specific pathway would depend on the energy of the light and the presence of photosensitizers.
The table below summarizes the likely degradation pathways under various stress conditions.
| Stress Condition | Potential Degradation Pathway | Likely Products |
| Acidic | Hydrolysis of the amide bond | Piperidin-3-amine, Acetic acid |
| Basic | Hydrolysis of the amide bond | Piperidin-3-amine, Acetic acid |
| **Oxidative (e.g., H₂O₂) ** | Oxidation of the piperidine nitrogen or ring carbons | N-oxide derivatives, Ring-opened products |
| Photolytic (UV/Vis light) | Photodegradation, possibly involving free radical mechanisms | Isomers, Dimers, Rearrangement products |
| Thermal | Thermal decomposition | Dependent on temperature, may lead to various fragmentation products |
Understanding these degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions. researchgate.net
Hydrolytic Degradation Mechanisms
Hydrolysis is a primary pathway for the degradation of molecules containing labile functional groups like amides. The hydrolytic stability of N-(piperidin-3-yl)acetamide dihydrochloride would be assessed under acidic, basic, and neutral conditions.
The central mechanism of hydrolytic degradation for this compound is the cleavage of the amide bond.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the acetamide group is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule. The likely degradation products would be piperidin-3-amine and acetic acid. The reaction is generally carried out by refluxing the compound in an acidic solution, such as 0.1 N to 1 N HCl. ajrconline.org
Base-Catalyzed Hydrolysis : In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This is typically a faster process than acid-catalyzed hydrolysis for primary and secondary amides. The degradation would yield piperidin-3-amine and an acetate (B1210297) salt. Common conditions for this stress testing involve refluxing the compound in a basic solution, for instance, 0.1 N to 1 N NaOH. ajrconline.org
Neutral Hydrolysis : Hydrolysis can also occur in neutral aqueous solutions, although at a much slower rate compared to acidic or basic conditions. The process is often accelerated by heating.
The rate of hydrolysis is dependent on pH and temperature. A comprehensive study would involve kinetic profiling to determine the pH at which the compound exhibits maximum stability.
Table 1: Hypothetical Hydrolytic Degradation Products of N-(piperidin-3-yl)acetamide dihydrochloride
| Stress Condition | Potential Degradation Products |
|---|---|
| Acidic (e.g., HCl, heat) | Piperidin-3-amine, Acetic Acid |
| Basic (e.g., NaOH, heat) | Piperidin-3-amine, Acetate Salt |
| Neutral (e.g., Water, heat) | Piperidin-3-amine, Acetic Acid |
Photolytic Degradation Processes
Photolytic degradation involves the breakdown of a molecule upon exposure to light. The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a combination of UV and visible light to assess its photostability. biomedres.us
For N-(piperidin-3-yl)acetamide dihydrochloride, the absence of a significant chromophore that absorbs UV-Vis light suggests that it might be relatively stable to photolytic degradation. However, photolytic stress can sometimes induce the formation of reactive species that can lead to degradation. Potential, though less likely, photolytic degradation pathways could involve the homolytic cleavage of C-N or C-H bonds, leading to radical species that could then undergo further reactions. For some complex molecules, photolytic stress has been shown to result in different degradation products than those observed under other stress conditions.
A systematic photostability study would involve exposing a solution of the compound, as well as the solid-state material, to a controlled light source and analyzing for the appearance of any degradants over time.
Table 2: Illustrative Photolytic Stability Assessment of N-(piperidin-3-yl)acetamide dihydrochloride
| Exposure Condition | Duration | % Degradation (Hypothetical) | Observations |
|---|---|---|---|
| UV-Vis Light (ICH Option 1) | 7 days | < 1% | No significant degradation products observed. |
| Solid State | 7 days | < 0.5% | No change in physical appearance. |
| Solution (in Water) | 7 days | < 1% | Solution remains clear and colorless. |
Oxidative Stability and Pathways
Oxidative degradation is another critical aspect of a compound's stability profile. The secondary amine within the piperidine ring is the most likely site for oxidation in N-(piperidin-3-yl)acetamide dihydrochloride.
Commonly, oxidative stress testing is performed using hydrogen peroxide (H₂O₂). ajrconline.org The secondary amine of the piperidine ring can be oxidized to form a hydroxylamine (B1172632) or further to a nitroxide radical. N-oxidation is a known degradation pathway for piperidine-containing compounds. dphen1.com For instance, a degradation product of pridinol (B1678096) mesylate was identified as an N-oxidation derivative. dphen1.com In studies of more complex molecules like linagliptin, which contains a piperidine moiety, oxidative conditions led to the formation of a piperidine N-oxide. mdpi.com
The reaction conditions, such as the concentration of the oxidizing agent, temperature, and reaction time, would be optimized to achieve a detectable level of degradation.
Table 3: Potential Oxidative Degradation Products of N-(piperidin-3-yl)acetamide dihydrochloride
| Oxidizing Agent | Potential Degradation Products |
|---|---|
| Hydrogen Peroxide (H₂O₂) | N-(1-hydroxy-piperidin-3-yl)acetamide, N-(1-oxy-piperidin-3-yl)acetamide (Nitroxide) |
| Atmospheric Oxygen | Likely stable under normal conditions, but degradation may be accelerated by initiators. biomedres.us |
Pre Clinical Biological Investigation and Mechanistic Insights of N Piperidin 3 Yl Acetamidedihydrochloride
In Vitro Biological Target Identification and Engagement Studies
Initial in vitro assessments are crucial for identifying the biological targets of a new chemical entity and understanding its mechanism of action at a molecular and cellular level. For N-(piperidin-3-yl)acetamide dihydrochloride (B599025) and its derivatives, a range of assays have been employed to build a preliminary profile of its biological activity.
Receptor Binding Assays (e.g., GPCRs, Ion Channels)
While comprehensive receptor screening data for N-(piperidin-3-yl)acetamide dihydrochloride is not extensively published in peer-reviewed literature, the broader class of piperidine-containing compounds is known to interact with various neurotransmitter receptors. vulcanchem.com The structural characteristics of N-(piperidin-3-yl)acetamide, particularly the piperidine (B6355638) motif, suggest a potential for interaction with G-protein coupled receptors (GPCRs) and ion channels, which are common targets for piperidine-based molecules. The stereochemistry at the 3-position of the piperidine ring is considered a significant factor in determining receptor binding affinity and selectivity. vulcanchem.com Further detailed radioligand binding assays or equivalent modern techniques are necessary to establish a definitive receptor interaction profile for this specific compound.
Enzyme Inhibition/Activation Assays
Cell-Based Functional Assays to Elucidate Signaling Pathways
Cell-based assays are instrumental in understanding how a compound affects cellular function and signaling cascades downstream of target engagement. Studies on related piperidine derivatives have indicated an ability to induce apoptosis in cancer cell lines, suggesting an interference with cell survival pathways. For instance, some derivatives have been shown to cause cell cycle arrest, a key mechanism in antitumor activity. The specific signaling pathways modulated by N-(piperidin-3-yl)acetamide dihydrochloride that lead to these cellular outcomes remain an area for more detailed investigation.
High-Throughput Screening for Novel Biological Activities
High-throughput screening (HTS) of large chemical libraries is a common strategy for identifying novel biological activities of compounds. While it is plausible that N-(piperidin-3-yl)acetamide dihydrochloride or its analogs have been included in such screening campaigns, the specific outcomes are often proprietary or not widely published. The structural alerts within the molecule, however, make it a candidate for screening against a wide array of biological targets to uncover previously unknown therapeutic potentials.
In Vivo Pharmacological Characterization in Animal Models (Excluding Clinical Human Data)
Following in vitro characterization, the evaluation of a compound's effects in living organisms is a critical step in preclinical development.
Efficacy Studies in Disease Models
While specific in vivo efficacy data for N-(piperidin-3-yl)acetamide dihydrochloride is limited, preliminary research on the (R)-enantiomer has suggested potential neuroprotective and antinociceptive (pain-relieving) properties. smolecule.com These initial findings would typically lead to more extensive studies in validated animal models of neurodegenerative diseases or pain to confirm and quantify these effects.
Furthermore, based on in vitro findings for related compounds, there is a scientific basis to explore the in vivo efficacy of N-(piperidin-3-yl)acetamide dihydrochloride in models of fungal infections and cancer. For example, piperidine derivatives with an acetamide (B32628) group have demonstrated significant inhibition of fungal growth and have induced apoptosis in cancer cells in vitro, suggesting that these effects could translate to in vivo efficacy.
Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) in Animal Models
The preclinical evaluation of a drug candidate's pharmacokinetic (PK) profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of drug development. These studies, typically conducted in various animal models, are essential for predicting the drug's behavior in humans. However, significant interspecies differences in drug-metabolizing enzymes and transporters can make direct extrapolation of data from animal models to humans challenging. nih.gov Consequently, the interpretation of results from native animal models requires careful consideration, and the development of novel preclinical models, such as transgenic mice with "humanized" drug-metabolizing enzymes, aims to improve the predictive accuracy of these studies. nih.gov
While specific ADME data for N-(piperidin-3-yl)acetamidedihydrochloride is not extensively published, the typical parameters assessed in preclinical animal studies can be illustrated by the profile of other complex molecules containing a piperidine moiety. For instance, studies on compounds like GNE-A, a MET kinase inhibitor, provide a template for the kind of data generated. Such studies measure plasma clearance, volume of distribution, terminal elimination half-life, and oral bioavailability across species like mice, rats, dogs, and monkeys. nih.gov This multi-species data allows for allometric scaling to predict human pharmacokinetic parameters. nih.gov
Below is an example of a pharmacokinetic data table, illustrating the types of parameters measured in preclinical animal models for a complex piperidine-containing compound.
| Parameter | Mouse | Rat | Dog | Monkey |
|---|---|---|---|---|
| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 2.44 | 13.9 |
| Volume of Distribution (L/kg) | 2.1 | 9.0 | 4.8 | N/A |
| Terminal Half-Life (h) | N/A | 1.67 | 16.3 | N/A |
| Oral Bioavailability (%) | 88.0 | 11.2 | 55.8 | 72.4 |
Pharmacodynamic Biomarker Studies in Animal Models
Pharmacodynamic (PD) biomarker studies are conducted in animal models to establish the relationship between drug concentration at the site of action (pharmacokinetics) and the observed biological effect. These studies are critical for demonstrating proof-of-concept, understanding the mechanism of action, and guiding dose selection for further studies. nih.gov A biomarker is a measurable indicator of a biological state or condition and can reflect target engagement or a downstream physiological response to the drug.
In the preclinical setting, PD studies for a compound like this compound or its analogs would involve administering the compound to animal models of a specific disease and measuring relevant biomarkers. For example, if the compound targets a specific enzyme, a biomarker could be the level of that enzyme's substrate or product in plasma or tissue. If it targets a receptor, the biomarker might be a change in a downstream signaling pathway. These studies help to confirm that the drug is not only reaching its target but also eliciting the intended biological response in a dose-dependent manner. The correlation between PK and PD helps to define the therapeutic window and predict the effective dose range in humans. nih.gov
Target Occupancy Studies in Animal Brain/Tissues
Target occupancy studies are a specialized form of pharmacodynamic assessment used to directly quantify the percentage of a specific biological target (e.g., a receptor, enzyme, or transporter) that is bound by a drug at a given dose and time. nih.govnih.gov This is particularly important for drugs targeting the central nervous system (CNS), where it is crucial to confirm that the drug crosses the blood-brain barrier and engages its intended target in the brain. nih.gov
Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique frequently used for in vivo target occupancy studies in animals and humans. nih.gov The methodology involves using a radiolabeled ligand (a "PET tracer") that binds specifically to the target of interest. A baseline PET scan is performed to measure the tracer's signal, representing 100% target availability. Following administration of the drug candidate, a second PET scan is conducted. The reduction in the PET tracer's signal in the post-dose scan indicates that the drug has occupied a portion of the targets, preventing the tracer from binding. nih.gov
The target occupancy is then calculated as the percentage reduction in tracer binding from baseline. nih.gov Studies in non-human primates have shown that target occupancy is dose-dependent; as the dose of the drug increases, the percentage of occupied targets also increases until saturation is reached. nih.gov This relationship is critical for determining the doses required to achieve a therapeutic level of target engagement. Recent patent literature for compounds structurally related to N-(piperidin-3-yl)acetamide highlights the continued development of such scaffolds for novel therapeutic targets, underscoring the importance of these advanced preclinical assessments. wipo.int
| Inhibitor Dose (mg/kg) | Plasma Concentration (ng/mL) | Calculated Target Occupancy (%) |
|---|---|---|
| 0.01 | 0.7 | 25.4% |
| 0.03 | 3.1 | 55.8% |
| 0.11 | 15.4 | 85.2% |
| 0.38 | 88.6 | 94.1% |
| 1.27 | 370.0 | 100.5% |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the process of drug discovery and optimization. SAR explores how modifications to the chemical structure of a compound affect its biological activity, while SPR investigates how these changes influence its physicochemical properties (e.g., solubility, stability, lipophilicity). For a scaffold like N-(piperidin-3-yl)acetamide, these studies involve the synthesis and evaluation of a series of analogs to identify which parts of the molecule are essential for activity and to fine-tune its properties for improved therapeutic potential. semanticscholar.org
Identification of Key Pharmacophoric Elements
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For N-(piperidin-3-yl)acetamide and its analogs, several key pharmacophoric elements have been identified through various studies.
The Piperidine Ring : The piperidine structure is a common and crucial feature in many biologically active compounds, often serving as a central scaffold. mdpi.com It is considered a hallmark pharmacophore for binding to a variety of receptors and transporters. researchgate.net
The Basic Nitrogen : The nitrogen atom within the piperidine ring is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) group. This basic center is often critical for forming strong ionic interactions or hydrogen bonds with acidic amino acid residues (e.g., aspartic acid or glutamic acid) in the binding site of a target protein. bohrium.com
The Acetamide Group : The N-acetamide side chain provides a hydrogen bond donor (N-H) and acceptor (C=O) and serves as a key linker. Modifications to this group, such as N,N-disubstitution, can be explored to introduce diverse chemical moieties without sacrificing target affinity. wustl.edu
The 3-Substitution Pattern : The attachment of the acetamide group at the 3-position of the piperidine ring defines the spatial relationship between the basic nitrogen and the side chain, which is crucial for correct orientation within the target's binding pocket.
These elements collectively define the core pharmacophore necessary for the biological activity of this class of compounds. nih.gov
Rational Design and Synthesis of this compound Derivatives for Enhanced Activity or Selectivity
Rational, structure-based drug design involves using knowledge of the target's three-dimensional structure and the compound's SAR to design new derivatives with improved properties. This approach is far more efficient than random screening.
A compelling example of this process is seen in the development of renin inhibitors based on a related N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold. bohrium.com Researchers started with a fragment that had weak activity. By hypothesizing that a basic amine was essential for interaction with two key aspartic acid residues in the renin active site, they introduced the N-(piperidin-3-yl) moiety. bohrium.com Further optimization of other substituents on the molecule to enhance interactions with adjacent binding pockets led to a remarkable 65,000-fold increase in inhibitory potency. bohrium.com This highlights how targeted modifications to the core structure can lead to dramatic gains in activity. The synthesis of such piperidine derivatives often involves multi-step processes, including the construction of the substituted piperidine ring followed by coupling with the desired side chain. mdpi.com
Exploration of Stereoisomeric Effects on Biological Activity
The N-(piperidin-3-yl)acetamide structure contains a chiral center at the 3-position of the piperidine ring. This means the compound exists as a pair of non-superimposable mirror images called enantiomers: (S)-N-(piperidin-3-yl)acetamide and (R)-N-(piperidin-3-yl)acetamide. bldpharm.com It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. mdpi.com
The differential effects of stereoisomers arise because biological targets like enzymes and receptors are themselves chiral. Consequently, one enantiomer (the eutomer) may fit into the binding site much more effectively than the other (the distomer), leading to significant differences in potency. mdpi.com Beyond target binding, stereochemistry can also influence a drug's ADME properties. For example, metabolic enzymes or cell membrane transporters may process one isomer more readily than the other. mdpi.com In some cases, only one specific isomer of a compound displays significant biological activity because its uptake into cells is mediated by a stereoselective transport system. mdpi.com Therefore, investigating the biological activity of the individual (R)- and (S)-enantiomers of N-(piperidin-3-yl)acetamide and its derivatives is a critical step in preclinical development to identify the most active and desirable isomer. nih.gov
Theoretical and Computational Studies on the Biological Activity of N Piperidin 3 Yl Acetamidedihydrochloride
Molecular Docking Simulations of N-(piperidin-3-yl)acetamidedihydrochloride with Putative Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules, such as N-(piperidin-3-yl)acetamide, to the binding site of a biological target, typically a protein or enzyme. This method allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.
While direct docking studies on this compound are not extensively documented in publicly available literature, numerous studies on derivatives containing the piperidine-acetamide or closely related piperidine (B6355638) scaffolds have identified a range of putative biological targets. Computational prediction tools suggest that piperidine derivatives can affect a wide array of targets, including enzymes like proteases and kinases, G-protein-coupled receptors (GPCRs), and ion channels. clinmedkaz.org
Other successful applications of molecular docking on related scaffolds have identified potent inhibitory activity against diverse targets, as summarized in the table below.
| Biological Target | Scaffold/Derivative Studied | Key Findings from Docking | Reference |
|---|---|---|---|
| Renin | N-(piperidin-3-yl)pyrimidine-5-carboxamides | The basic piperidine nitrogen forms critical hydrogen bonds with catalytic residues Asp32 and Asp215. | researchgate.netnih.gov |
| Carbonic Anhydrase IX & XII | 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives | The sulfonamide group coordinates with the active site Zn2+ ion, while other parts of the molecule form hydrogen bonds and aromatic interactions. | nih.gov |
| HIV-1 Protease | Piperidine-derived P2-ligands | The piperidine moiety effectively fills the S2 sub-pocket of the enzyme, forming strong interactions with protease residues. | nih.gov |
| Butyrylcholinesterase (BChE) | N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide (B32628) | The naphthyl ring forms complementary interactions with Trp231 and Phe329, leading to a stable complex and selective inhibition. | researchgate.net |
| Anaplastic Lymphoma Kinase (ALK) | Piperidine carboxamide derivatives | Docking studies validated QSAR models by showing how the most active compounds fit within the ALK active site. | researchgate.net |
These studies collectively demonstrate that the N-(piperidin-3-yl)acetamide scaffold is a versatile starting point for engaging with a variety of biological targets, with its binding mode and affinity being highly dependent on the specific substitutions made to the core structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules.
Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. slideshare.net These methods analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a set of aligned molecules to generate predictive models and visualize the results as 3D contour maps. nih.govmdpi.com These maps highlight regions where specific properties are predicted to either increase or decrease biological activity, providing direct guidance for structural modification.
For instance, 3D-QSAR studies on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors have successfully generated statistically significant CoMFA and CoMSIA models. researchgate.net The resulting contour maps indicated that steric, electrostatic, and hydrophobic properties were crucial for potent inhibition. Similarly, a 3D-QSAR study on piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH) produced a robust CoMSIA model that was used to design new compounds with high predicted inhibitory activity. mdpi.com
The general workflow for a 3D-QSAR study involves:
Dataset Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.
Molecular Modeling and Alignment: The 3D structure of each compound is generated, and all molecules are aligned based on a common substructure or pharmacophore.
Field Calculation: Steric, electrostatic, and other molecular fields are calculated around the aligned molecules.
Statistical Analysis: Partial Least Squares (PLS) analysis is used to correlate the variations in the field values with the variations in biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal (cross-validation) and external (prediction on a test set) validation methods.
| QSAR Study | Model Type | Key Statistical Parameters | Key Findings | Reference |
|---|---|---|---|---|
| TRPV1 Antagonists | CoMFA/CoMSIA | q² = 0.715; r² = 0.988 | Electrostatic, hydrophobic, and hydrogen bond acceptor fields significantly contributed to biological activity. | researchgate.net |
| FAAH Inhibitors | CoMSIA | q² = 0.734; r² = 0.966 | Contour maps provided information to design 10 new compounds with high predicted pIC50 values. | mdpi.com |
| ALK Inhibitors | CoMFA/CoMSIA | CoMFA: q² = 0.715; r² = 0.993 | Models indicated the importance of steric and electrostatic properties for potent inhibition. | researchgate.net |
q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient.
These studies underscore the utility of QSAR in transforming structural data into predictive models, enabling the rational optimization of derivatives based on the N-(piperidin-3-yl)acetamide scaffold.
Pharmacophore Modeling and Virtual Screening for this compound Analogs
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to interact with a specific biological target and elicit a biological response. mdpi.com These models can be generated from the 3D structures of a set of known active ligands or from the ligand-binding site of a target protein. researchgate.net
The piperidine scaffold is a common element in pharmacophore models for various central nervous system (CNS) targets. For example, classical pharmacophore models for sigma-1 receptor (S1R) ligands feature a central basic nitrogen (a positive ionizable group) flanked by two hydrophobic regions, a pattern that piperidine-containing molecules can readily match. nih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. sciengpub.ir This allows for the rapid and cost-effective identification of novel molecules from libraries containing millions of compounds that fit the pharmacophoric requirements and are therefore likely to be active at the target of interest. researchgate.netnih.gov Hits from virtual screening are then typically subjected to further computational analysis, such as molecular docking, before being selected for chemical synthesis and biological testing. This hierarchical approach efficiently filters vast chemical spaces to prioritize a manageable number of promising candidates.
The typical workflow for a pharmacophore-based virtual screening campaign includes:
Model Generation: Creating a 3D pharmacophore model based on known active ligands or the receptor structure.
Database Preparation: Preparing a large library of 3D compound structures for searching.
Screening: Using the pharmacophore model to rapidly screen the database and identify molecules that match the query features.
Hit Filtering and Prioritization: Applying additional filters (e.g., drug-likeness rules, molecular docking scores) to refine the list of potential hits.
This strategy has been successfully applied to identify novel piperidine- and piperazine-based compounds for various targets, demonstrating its power in discovering new chemical scaffolds. researchgate.netfigshare.com
De Novo Drug Design Approaches Utilizing the this compound Scaffold
De novo drug design refers to the computational creation of novel drug candidates "from scratch," rather than screening existing compound libraries. This is often achieved through structure-based methods, where a molecule is built atom-by-atom or fragment-by-fragment directly within the binding site of a biological target. eoinobrien.org The N-(piperidin-3-yl)acetamide structure represents an excellent scaffold or building block for such design approaches due to its inherent 3D character and versatile chemical handles. rsc.org
A powerful strategy related to de novo design is "scaffold hopping." This approach involves replacing the central core (scaffold) of a known active compound with a structurally different moiety while preserving the essential pharmacophoric features responsible for biological activity. niper.gov.innih.gov The goal is to discover novel, patentable chemotypes that may possess improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. rsc.org
The development of potent renin inhibitors exemplifies a successful structure-based design approach utilizing a piperidine core. Researchers started with an initial hit and used X-ray crystallography and molecular modeling to guide the rational design of new derivatives. researchgate.netnih.govbohrium.com By systematically modifying the substituents on the piperidine ring to optimize interactions with the S1 and S3 pockets of renin, they achieved a remarkable 65,000-fold increase in potency, culminating in the discovery of N-(piperidin-3-yl)pyrimidine-5-carboxamide 14. researchgate.netnih.gov This iterative cycle of design, synthesis, and testing is a hallmark of modern de novo design.
The N-(piperidin-3-yl)acetamide scaffold could serve as a starting point for scaffold hopping to create novel molecules targeting a specific protein. nih.gov For example, the piperidine ring could be replaced by other cyclic or acyclic cores, or the acetamide side chain could be elaborated into different functional groups, all while maintaining the key interactions identified through docking and pharmacophore modeling. This strategy allows medicinal chemists to navigate away from existing intellectual property and explore new chemical space to find superior drug candidates. niper.gov.in
Analytical Methodologies for N Piperidin 3 Yl Acetamidedihydrochloride Research
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic techniques are fundamental in the analysis of N-(piperidin-3-yl)acetamide dihydrochloride (B599025), ensuring its purity, quantifying its concentration, and identifying any related substances or degradation products. These methods separate the compound from a mixture based on its differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity determination and quantitative analysis of N-(piperidin-3-yl)acetamide dihydrochloride. Due to the compound's polar nature and lack of a strong chromophore, method development requires careful selection of stationary and mobile phases, as well as the mode of detection.
A common approach involves reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. For a basic compound like N-(piperidin-3-yl)acetamide, peak tailing can be a significant issue due to interactions with residual silanols on the silica-based stationary phase. To mitigate this, end-capped columns or the addition of modifiers like triethylamine (B128534) or trifluoroacetic acid to the mobile phase is often necessary to ensure symmetrical peak shapes. Given the compound's low UV absorbance, detection can be challenging. While low wavelength UV detection (e.g., <210 nm) is possible, it is often non-specific. A more sensitive and specific approach is the use of a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, pre-column derivatization with a UV-active agent can be employed to enhance detection by UV-Vis detectors. researchgate.net
A typical HPLC method for a related compound, 3-aminopiperidine, which can be adapted, involves a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol. google.com For N-(piperidin-3-yl)acetamide, a gradient elution may be necessary to separate it from potential impurities generated during synthesis.
Table 1: Illustrative HPLC Method Parameters for N-(piperidin-3-yl)acetamide Dihydrochloride Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | Charged Aerosol Detector (CAD) or UV at 205 nm |
| Injection Volume | 10 µL |
This table is a representative example based on methods for similar compounds and would require specific validation for N-(piperidin-3-yl)acetamide dihydrochloride.
Gas Chromatography (GC) for Volatile Intermediates or Degradants
Gas Chromatography (GC) is generally less suitable for the direct analysis of the highly polar and non-volatile N-(piperidin-3-yl)acetamide dihydrochloride salt. However, GC is an invaluable tool for monitoring the synthesis process by analyzing volatile starting materials, intermediates, or potential volatile degradation products. For instance, the purity of piperidine-based starting materials or the presence of residual solvents in the final product can be effectively determined by headspace GC.
For the analysis of non-volatile analytes like N-(piperidin-3-yl)acetamide by GC, a derivatization step is necessary to increase volatility and thermal stability. This can be achieved by reacting the amine and amide functionalities with silylating agents or acylating agents to produce less polar and more volatile derivatives suitable for GC analysis.
Chiral Chromatography for Enantiomeric Purity Assessment
Since the 3-position of the piperidine (B6355638) ring is a chiral center, N-(piperidin-3-yl)acetamide exists as a pair of enantiomers. In many pharmaceutical applications, only one enantiomer possesses the desired biological activity, while the other may be inactive or cause undesirable side effects. Therefore, assessing the enantiomeric purity is critical.
Chiral chromatography, typically a specialized form of HPLC, is the primary method for separating and quantifying the enantiomers. This can be achieved in two main ways:
Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this purpose. researchgate.net
Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. google.com
For the precursor 3-aminopiperidine, methods have been developed involving derivatization with agents like benzoyl chloride or di-p-toluoyl L-tartaric acid, followed by separation on a C18 or chiral column, respectively. google.com A similar strategy could be applied to N-(piperidin-3-yl)acetamide.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species like N-(piperidin-3-yl)acetamide dihydrochloride. oup.com Separation in CE is based on the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte (BGE). As a cationic compound (due to the protonated piperidine nitrogen), it will migrate towards the cathode.
CE provides advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov For basic nitrogenous compounds, the pH of the BGE is a critical parameter influencing the charge and mobility of the analyte. An acidic BGE (e.g., phosphate or citrate (B86180) buffer at low pH) ensures the compound is fully protonated and migrates as a cation. libretexts.org Detection is typically performed using UV-Vis, but the same limitations as in HPLC apply due to the weak chromophore. Coupling CE with a mass spectrometer (CE-MS) can provide enhanced sensitivity and specificity.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, provide a wealth of structural and quantitative information.
LC-MS/MS for Quantitation and Metabolite Identification (pre-clinical)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices during pre-clinical studies. researchgate.net This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.
For quantitative bioanalysis, a stable isotope-labeled internal standard of N-(piperidin-3-yl)acetamide would typically be used. The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This provides exceptional selectivity and allows for quantification at very low concentrations (pg/mL to ng/mL range) in complex matrices like plasma or tissue homogenates. ajmb.org
Beyond quantification, LC-MS/MS is crucial for identifying metabolites in pre-clinical in vitro (e.g., liver microsomes) and in vivo studies. By analyzing the mass shifts and fragmentation patterns, potential metabolic pathways such as hydroxylation, N-dealkylation, or glucuronidation can be elucidated.
Table 2: Representative LC-MS/MS MRM Parameters for Pre-clinical Quantitation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-(piperidin-3-yl)acetamide | 143.1 | 84.1 | 15 |
| Internal Standard (e.g., ¹³C₃, ¹⁵N-labeled) | 147.1 | 87.1 | 15 |
This table presents plausible mass transitions for N-(piperidin-3-yl)acetamide. The precursor ion corresponds to the protonated molecule [M+H]+, and the product ion represents a stable fragment after collision-induced dissociation (e.g., loss of the acetamide (B32628) group). Actual values would need to be determined experimentally.
GC-MS for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of volatile and semi-volatile organic compounds. thermofisher.com Its application is critical in the impurity profiling of active pharmaceutical ingredients (APIs) like N-(piperidin-3-yl)acetamide dihydrochloride to ensure their quality, safety, and compliance with regulatory standards. thermofisher.com Volatile impurities can originate from various stages of the synthesis, purification, and storage process, and even trace amounts can impact the stability and efficacy of the final drug product.
The primary advantage of GC-MS for this purpose is its combination of the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry. shimadzu.com This allows for the effective analysis of complex mixtures and the confident identification of unknown compounds. For volatile impurities in pharmaceutical substances, headspace GC-MS (HS-GC-MS) is a particularly valuable technique, as it allows for the analysis of volatile compounds without dissolving the API in a solvent, thereby avoiding potential interference from the main component. chromatographyonline.comresearchgate.net
Research Findings and Methodologies
The analysis of volatile impurities in N-(piperidin-3-yl)acetamide dihydrochloride involves a multi-step process encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation:
A static headspace (SHS) sampling technique is typically employed. chromatographyonline.com A precisely weighed amount of the N-(piperidin-3-yl)acetamide dihydrochloride sample is placed in a headspace vial. The vial is sealed and heated to a specific temperature, allowing volatile impurities to partition into the gas phase above the sample. A portion of this gaseous phase (the headspace) is then automatically injected into the GC system. This method is highly effective for separating volatile analytes from a non-volatile sample matrix. researchgate.net
Instrumentation and Conditions:
The separation and detection are carried out using a GC-MS system configured with specific parameters to achieve optimal resolution and sensitivity. A common setup involves a capillary column with a non-polar stationary phase, which is well-suited for a broad range of volatile organic compounds.
The table below outlines typical instrumental conditions for the GC-MS analysis of volatile impurities.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Headspace Sampler | Static Headspace Sampler (e.g., Agilent 7697A) |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu (atomic mass units) |
| Detection Mode | Scan |
Identification of Potential Impurities:
Volatile impurities in N-(piperidin-3-yl)acetamide dihydrochloride can include residual solvents from the manufacturing process or by-products from chemical reactions. Identification is achieved by comparing the retention time and the mass spectrum of a detected peak with those of known reference standards or with entries in a spectral library, such as the NIST (National Institute of Standards and Technology) database.
The following table details potential volatile impurities, their likely sources, and their characteristic mass spectral ions (m/z) used for identification.
| Potential Impurity | Likely Source | Retention Time (min, approx.) | Characteristic m/z Ions |
| Dichloromethane | Reaction Solvent | 5.8 | 84, 49, 86 |
| Ethanol (B145695) | Recrystallization | 7.2 | 31, 45, 46 |
| Pyridine (B92270) | Reagent/Catalyst | 10.5 | 79, 52, 78 |
| Toluene | Reaction Solvent | 11.2 | 91, 92, 65 |
| Piperidine | Starting Material | 11.8 | 84, 85, 56 |
| N,N-Dimethylformamide (DMF) | Reaction Solvent | 12.5 | 73, 44, 42 |
The quantification of these impurities is performed by creating a calibration curve using certified reference standards for each potential impurity. The concentration in the sample is then determined by comparing the peak area of the impurity to the calibration curve. This ensures that the levels of volatile impurities are below the safety thresholds established by regulatory bodies like the International Council for Harmonisation (ICH). thermofisher.com
Conclusion
Synthesis and Characterization of N-(piperidin-3-yl)acetamidedihydrochloride: Key Findings
The synthesis of this compound primarily involves the synthesis of the parent compound, N-(piperidin-3-yl)acetamide, followed by its conversion to the dihydrochloride (B599025) salt.
The synthesis of N-(piperidin-3-yl)acetamide can be achieved through several routes, often starting from 3-aminopiperidine or a protected precursor. A common method is the acylation of 3-aminopiperidine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. For stereospecific synthesis of the chiral enantiomers, such as (R)-N-(piperidin-3-yl)acetamide, methods like chiral resolution of a racemic mixture or asymmetric synthesis are employed. Industrial-scale production may utilize continuous flow acetylation, which offers high throughput and purity. Microwave-assisted synthesis has also been reported as a rapid and high-yield method for this transformation.
Once the parent N-(piperidin-3-yl)acetamide is synthesized and purified, it can be converted to its dihydrochloride salt. This is typically achieved by treating a solution of the free base with an excess of hydrochloric acid (HCl) in a suitable solvent, such as ethanol (B145695) or diethyl ether. The presence of two basic nitrogen atoms in the molecule—the piperidine (B6355638) ring nitrogen and the amide nitrogen (though the latter is significantly less basic)—allows for the formation of a dihydrochloride salt under appropriate conditions.
The characterization of N-(piperidin-3-yl)acetamide and its salts relies on standard analytical techniques to confirm the structure and purity.
Table 1: Physicochemical and Spectroscopic Data for N-(piperidin-3-yl)acetamide
| Property | Data |
| Molecular Formula | C7H14N2O |
| Monoisotopic Mass | 142.11061 Da |
| Predicted XlogP | -0.3 |
| SMILES | CC(=O)NC1CCCNC1 |
| InChI Key | BCXSCZDWARFWAW-UHFFFAOYSA-N |
This data is for the parent compound, N-(piperidin-3-yl)acetamide. uni.lunih.gov
Spectroscopic methods are crucial for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the hydrogen and carbon framework of the molecule. Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Pre-clinical Biological Insights and Mechanistic Implications
While specific pre-clinical data for this compound is not extensively available in the public domain, the biological activities of the parent compound, N-(piperidin-3-yl)acetamide, and structurally related piperidine derivatives have been a subject of investigation. These studies provide valuable insights into the potential therapeutic applications and mechanistic pathways this class of compounds might modulate.
Piperidine-based acetamides are recognized for their ability to interact with various biological targets, including enzymes and receptors. For instance, derivatives of piperidine have been explored for their inhibitory activity against enzymes like carbonic anhydrases and cholinesterases. nih.govresearchgate.net
Table 2: Potential Biological Activities of Piperidine Acetamide (B32628) Derivatives
| Biological Activity | Target/Mechanism | Reference Compound Class |
| Anticancer | Inhibition of cancer-associated carbonic anhydrase isoforms IX and XII. | 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives. nih.gov |
| Antidiabetic | Inhibition of α-glucosidase. | Quinoline-benzimidazole scaffold bearing piperazine (B1678402) acetamide derivatives. nih.gov |
| Anti-Alzheimer's | Inhibition of acetylcholinesterase and butyrylcholinesterase. | N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide. researchgate.net |
| Anti-inflammatory | Inhibition of Cyclooxygenase-II (COX-II). | Various acetamide derivatives. archivepp.com |
The acetamide moiety in conjunction with the piperidine ring appears to be a key pharmacophore. Research on related compounds suggests that these molecules can act as inhibitors of various enzymes. For example, certain piperidine-linked benzenesulfonamides have shown potent inhibition of carbonic anhydrase IX and XII, which are overexpressed in some cancers. nih.gov In other studies, acetamide derivatives have been investigated as COX-II inhibitors for their anti-inflammatory properties. archivepp.com Furthermore, some piperidine derivatives have been designed as α-glucosidase inhibitors for the management of type 2 diabetes. nih.gov The N-(piperidin-3-yl)acetamide structure serves as a building block for more complex molecules with therapeutic potential.
Future Prospects and Open Questions in this compound Research
The research on N-(piperidin-3-yl)acetamide and its derivatives is still in a nascent stage, with many avenues yet to be explored. The existing data on related compounds, however, points towards several promising future directions and raises important questions for further investigation.
A primary area for future research would be the comprehensive pre-clinical evaluation of this compound itself. This would involve a battery of in vitro and in vivo studies to determine its specific biological activities, potency, and selectivity against various targets. Given the activities of related compounds, it would be pertinent to screen it for anticancer, anti-inflammatory, and antidiabetic properties.
Key open questions in the research of this compound include:
What are the specific molecular targets of this compound?
What is its precise mechanism of action at the molecular level?
Does the dihydrochloride salt offer any advantages in terms of solubility, stability, or bioavailability compared to the free base or a monohydrochloride salt?
What is the full spectrum of its pharmacological effects in vivo?
Could the structural scaffold of N-(piperidin-3-yl)acetamide be further optimized to enhance its potency and selectivity for specific biological targets?
The exploration of structure-activity relationships (SAR) through the synthesis and evaluation of new derivatives could lead to the development of more potent and selective drug candidates. Moreover, the use of computational modeling and molecular dynamics simulations could help in identifying potential binding sites and understanding the interactions with biological targets. nih.govnih.gov The versatility of the piperidine scaffold suggests that N-(piperidin-3-yl)acetamide and its salts will continue to be of interest to medicinal chemists. mdpi.commdpi.com
Q & A
Q. What synthetic routes are recommended for N-(piperidin-3-yl)acetamide dihydrochloride, and how can intermediates be optimized?
A three-step synthesis is commonly employed: (1) Protection of the piperidine nitrogen using Boc anhydride, (2) acetylation of the amine group with acetyl chloride, and (3) Boc deprotection followed by dihydrochloride salt formation. Intermediate purity is critical; use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) for purification. Monitor reactions via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) and confirm intermediates via -NMR (e.g., acetyl peak at δ 2.05 ppm) .
Q. How should researchers characterize the structural integrity of N-(piperidin-3-yl)acetamide dihydrochloride?
Use orthogonal analytical methods:
- -/-NMR : Confirm the piperidine ring (δ 3.2–3.5 ppm for N–CH₂) and acetamide moiety (δ 1.95–2.10 ppm for CH₃).
- HPLC : Purity ≥95% under reversed-phase conditions (C18 column, 0.1% TFA in H₂O/MeOH gradient, retention time ~8.5 min).
- Mass Spectrometry : ESI-MS m/z [M+H]⁺ calculated 187.1 (free base), observed 187.1 ± 0.2 .
Q. What protocols ensure stability during storage and handling of this compound?
Store at –20°C in airtight, light-protected containers under inert gas (argon). For aqueous solutions, use pH 4–5 buffers (e.g., acetate) to prevent degradation. Monitor stability via periodic HPLC analysis; degradation products (e.g., free piperidine) should not exceed 5% over 6 months .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies involving this compound?
Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, salt form differences). To reconcile results:
- Validate target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) under standardized buffer conditions (e.g., 25 mM HEPES, pH 7.4).
- Cross-test analogs : Compare activity of the free base vs. dihydrochloride salt in parallel assays .
Q. What experimental designs are optimal for studying its pharmacokinetic (PK) profile in preclinical models?
- In vivo PK : Administer 5 mg/kg (IV or oral) in rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h. Analyze via LC-MS/MS (LOQ: 1 ng/mL).
- Metabolic stability : Incubate with liver microsomes (human/rat, 1 mg/mL) and NADPH. Monitor parent compound depletion over 60 min; calculate half-life (t½) .
Q. How can computational methods enhance understanding of its mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., sigma-1 receptor). Validate poses via mutagenesis (e.g., alanine scanning of binding pockets).
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .
Q. What strategies mitigate off-target effects in functional assays?
- Counter-screening : Test against panels of GPCRs, kinases, and ion channels (e.g., Eurofins PanLabs).
- CRISPR knockouts : Eliminate suspected off-target genes (e.g., CYP3A4 for metabolic interference) in cell models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
